3-Morpholin-3-YL-propionic acid methyl ester

Synthetic Intermediate LC-MS Analysis Crystallography

Select 3-Morpholin-3-YL-propionic acid methyl ester (CAS 885273-99-4) for its unique synthetic utility. Its >24h stability in acidic conditions surpasses labile tert-butyl esters, making it essential for Boc-strategy solid-phase peptide synthesis. The 14.03 Da mass advantage over the free acid enhances ESI-MS detection sensitivity for precise reaction monitoring. With orthogonal deprotection kinetics, it enables selective manipulations in complex syntheses.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 885273-99-4
Cat. No. B7966798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Morpholin-3-YL-propionic acid methyl ester
CAS885273-99-4
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1COCCN1
InChIInChI=1S/C8H15NO3/c1-11-8(10)3-2-7-6-12-5-4-9-7/h7,9H,2-6H2,1H3
InChIKeyMANALXBUJYRREW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Morpholin-3-YL-propionic acid methyl ester (CAS 885273-99-4): Procurement and Chemical Identity


3-Morpholin-3-YL-propionic acid methyl ester (CAS 885273-99-4), also named methyl 3-(morpholin-3-yl)propanoate, is a morpholine-containing amino acid ester with the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol . It serves as a versatile synthetic intermediate featuring both a secondary amine and a methyl ester functional group .

3-Morpholin-3-YL-propionic acid methyl ester: Why Analogs Cannot Be Directly Substituted


Direct substitution of 3-Morpholin-3-YL-propionic acid methyl ester with close analogs such as the corresponding ethyl ester (MW 187.24 g/mol, CAS 885274-01-1) , tert-butyl ester (MW 215.29 g/mol, CAS 885274-03-3) , or free acid (MW 159.18 g/mol, CAS 1214159-84-8) [1] is not feasible without altering reaction outcomes. These analogs differ fundamentally in ester protecting group lability, lipophilicity, and molecular weight—factors that critically influence reaction kinetics, solubility in organic media, and chromatographic purification behavior [2]. The methyl ester occupies a distinct reactivity niche: it offers greater hydrolytic stability than the tert-butyl ester under acidic conditions yet remains readily cleavable under mild basic conditions, whereas the free acid is incompatible with nucleophilic coupling chemistries without prior activation [2].

3-Morpholin-3-YL-propionic acid methyl ester: Quantitative Differentiation Evidence


Methyl Ester vs. Free Acid: Molecular Weight Advantage for Crystallography and LC-MS Detection

Compared to the free acid analog 3-morpholin-3-yl-propionic acid (MW 159.18 g/mol), the methyl ester exhibits an 8.8% higher molecular weight (173.21 g/mol) and a 14.03 Da mass shift [1]. This increased mass provides improved signal-to-noise ratio in electrospray ionization mass spectrometry (ESI-MS) and clearer distinction from background ions in complex reaction monitoring [2]. Additionally, the ester's higher molecular weight can facilitate phase determination in X-ray crystallography of small molecules via the heavy-atom method.

Synthetic Intermediate LC-MS Analysis Crystallography

Methyl Ester vs. Ethyl Ester: Orthogonal Protecting Group Selection in Peptide Coupling

The methyl ester (target compound) offers orthogonal deprotection selectivity relative to the ethyl ester analog (CAS 885274-01-1, MW 187.24 g/mol) . Under standard saponification conditions (e.g., LiOH in THF/H₂O), methyl esters hydrolyze approximately 1.5- to 2-fold faster than ethyl esters due to reduced steric hindrance at the carbonyl carbon [1]. This differential reactivity enables selective deprotection of the methyl ester in the presence of ethyl esters in multi-ester synthetic intermediates.

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Methyl Ester vs. tert-Butyl Ester: Acid Stability Advantage for TFA-Sensitive Synthetic Routes

Unlike the tert-butyl ester analog (CAS 885274-03-3, MW 215.29 g/mol), the methyl ester (target compound) remains completely intact under acidic conditions (e.g., trifluoroacetic acid/dichloromethane mixtures) commonly employed for Boc group removal . The tert-butyl ester undergoes rapid acid-catalyzed cleavage (t₁/₂ < 5 min in 50% TFA/DCM), whereas the methyl ester shows negligible hydrolysis under identical conditions (>24 h stability) [1].

Boc Deprotection Acid Stability Protecting Group Orthogonality

3-Morpholin-3-YL-propionic acid methyl ester: Evidence-Based Application Scenarios


LC-MS Monitored Synthesis of Morpholine-Containing Bioactive Molecules

The 14.03 Da mass advantage of the methyl ester over the free acid [1] provides enhanced detection sensitivity in ESI-MS analysis. This is particularly valuable in medicinal chemistry workflows where reaction progress is monitored by LC-MS and clear mass identification of intermediates is critical. Procurement of the methyl ester rather than the free acid reduces ambiguity in mass spectral interpretation of complex reaction mixtures.

Orthogonal Protecting Group Strategies in Multi-Ester Synthetic Sequences

The methyl ester's ~1.5-2× faster saponification kinetics relative to ethyl esters [1] and its >288× greater acid stability relative to tert-butyl esters [2] enable precise orthogonal deprotection sequences. Researchers synthesizing compounds requiring sequential ester manipulations—such as peptide mimetics, prodrugs, or polyfunctional natural product analogs—can selectively remove the methyl ester in the presence of more hindered or more acid-labile ester protecting groups.

Solid-Phase Peptide Synthesis with Boc Chemistry Compatibility

Unlike tert-butyl esters that are incompatible with Boc deprotection conditions (t₁/₂ < 5 min in 50% TFA/DCM), the methyl ester remains intact under these acidic conditions (>24 h stability) [1]. This makes 3-Morpholin-3-YL-propionic acid methyl ester a suitable building block for Boc-strategy solid-phase peptide synthesis where side-chain carboxyl protection must survive repetitive TFA treatment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Morpholin-3-YL-propionic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.